REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:12])[CH:5]([NH:8][C:9](=O)[CH3:10])[C:6]#[N:7])[CH3:2].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:22])=CC=1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[N:8]=[C:9]([CH3:10])[S:22][C:6]=1[NH2:7])=[O:12])[CH3:2]
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Name
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|
Quantity
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27.2 g
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Type
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reactant
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Smiles
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C(C)OC(C(C#N)NC(C)=O)=O
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Name
|
|
Quantity
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32 g
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Type
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reactant
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Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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CUSTOM
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Details
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The resulting yellow suspension was partitioned between an aqueous solution of HCl (1 M) and tert-butyl methyl ether
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the organic layer extracted with an aqueous solution of HCl (1 M)
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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CUSTOM
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Details
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The organic layer was isolated
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1N=C(SC1N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 115.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |